2-Amino-1-(2,4-dimethoxyphenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

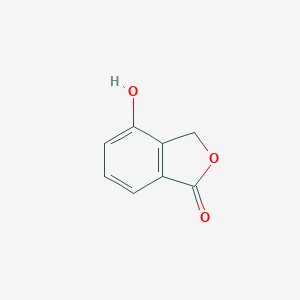

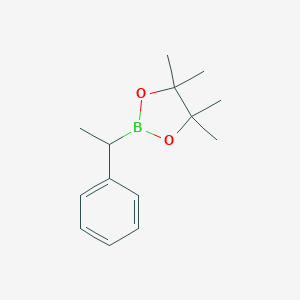

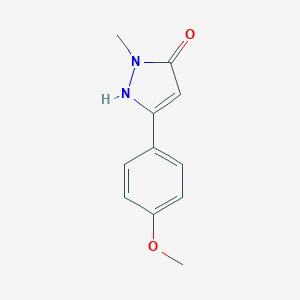

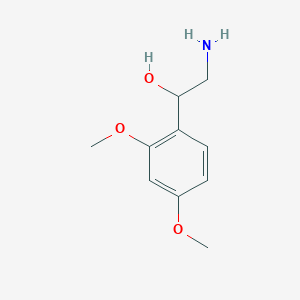

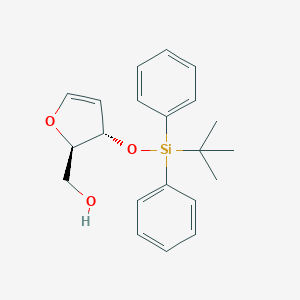

“2-Amino-1-(2,4-dimethoxyphenyl)ethanol” is a dimethoxybenzene . It has a molecular formula of C10H15NO3 . It is also known as 2-amino-1-(3,4-dimethoxyphenyl)ethanol .

Molecular Structure Analysis

The molecular structure of “2-Amino-1-(2,4-dimethoxyphenyl)ethanol” is characterized by a molecular formula of C10H15NO3 . Its average mass is 197.231 Da and its mono-isotopic mass is 197.105194 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2,4-dimethoxyphenyl)ethanol” are characterized by a molecular weight of 197.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

Research on 2-Amino-1-(2,4-dimethoxyphenyl)ethanol and its derivatives has revealed insights into the acidolysis mechanism of lignin model compounds, particularly focusing on the significance of the γ-hydroxymethyl group in C6-C2 and C6-C3 type model compounds. The study demonstrates that the presence of this group significantly alters the acidolysis mechanism, highlighting the role of hydride transfer in benzyl-cation-type intermediates derived from these compounds. This research contributes to our understanding of the chemical processes involved in lignin breakdown, with potential implications for the development of more efficient methods for lignin valorization in biomass conversion technologies (T. Yokoyama, 2015).

Solubility of Proteinogenic α-Amino Acids

A study on the solubility of α-amino acids, including derivatives similar to 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, in water, ethanol, and ethanol-water mixtures has provided valuable insights into how the solubility of such compounds changes with the medium. This research is crucial for understanding the crystallization of amino acids and their derivatives, which has applications in various fields, including pharmaceuticals and biotechnology. The findings could lead to new methods for solubilizing and crystallizing amino acids and their derivatives, enhancing drug formulation and protein purification processes (N. Bowden, J. Sanders, M. Bruins, 2018).

Bioconversion of Lignocellulosic Materials into Ethanol

The potential of lignocellulosic materials for bioconversion into ethanol has been explored, with studies indicating that certain types of lignocellulosic substances, including those related to 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, could be utilized for ethanol production. This research opens up new avenues for using renewable resources for biofuel production, contributing to the development of sustainable energy solutions. The findings underscore the importance of optimizing hydrolysis, saccharification, and fermentation processes to enhance ethanol yield from lignocellulosic feedstocks (G. Swati, S. Haldar, A. Ganguly, P. Chatterjee, 2013).

Propiedades

IUPAC Name |

2-amino-1-(2,4-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWOHAWNQCDJLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588034 |

Source

|

| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2,4-dimethoxyphenyl)ethanol | |

CAS RN |

145412-88-0 |

Source

|

| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)